molecular formula C20H24N2O2S B4750128 N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea CAS No. 701927-52-8

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

Cat. No. B4750128
CAS RN: 701927-52-8
M. Wt: 356.5 g/mol
InChI Key: IWXHUHBHLKQRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, also known as DIPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea's mechanism of action is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in the production of reactive oxygen species and pro-inflammatory cytokines. N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species and pro-inflammatory cytokines, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in the field of medicine. However, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has several limitations, including its low yield and limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea research, including the development of more efficient synthesis methods to increase yield and the study of its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea's mechanism of action and its potential side effects.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect against oxidative stress.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-23-18-9-6-14(12-19(18)24-2)10-11-21-20(25)22-17-8-7-15-4-3-5-16(15)13-17/h6-9,12-13H,3-5,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXHUHBHLKQRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC3=C(CCC3)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152718
Record name N-(2,3-Dihydro-1H-inden-5-yl)-N′-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

CAS RN

701927-52-8
Record name N-(2,3-Dihydro-1H-inden-5-yl)-N′-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701927-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1H-inden-5-yl)-N′-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.